环(L-亮氨酰-L-亮氨酰)

描述

Synthesis Analysis

The synthesis of Cyclo(L-leucyl-L-leucyl) and related cyclic dipeptides typically involves the cyclization of amino acid precursors. For instance, cyclo(Leu-N-MeLeu-Leu-N-MeLeu-Leu) was synthesized starting from leucine, achieving a cyclization efficiency of 53.7%. The process was characterized by mild reaction conditions, and the structure of the product was confirmed through NMR and mass spectrometry techniques (Xu Shi-hai, 2010).

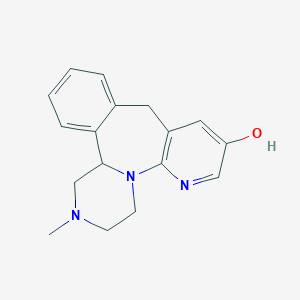

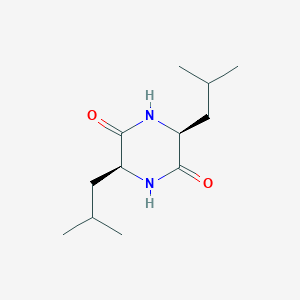

Molecular Structure Analysis

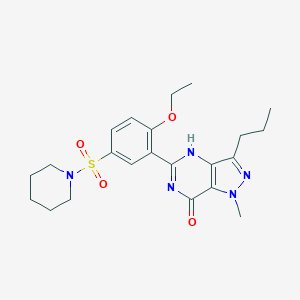

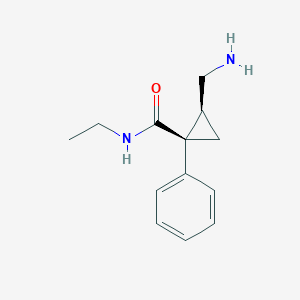

Cyclo(L-leucyl-L-leucyl) has a diketopiperazine core, a common feature among cyclic dipeptides. The molecular structure and conformation of cyclo(L-leucyl-L-leucyl) and related compounds have been studied extensively. For example, the structure and conformations of two cycloisomeric hexapeptides were investigated, revealing that the peptide ring contains beta turns and forms extensive hydrogen bonding (C. Barnes et al., 1990).

Chemical Reactions and Properties

Cyclo(L-leucyl-L-leucyl) participates in various chemical reactions, primarily due to its diketopiperazine ring. The compound's role in the formation of unusual organogels has been highlighted, where its molecular organization varies depending on the medium, showing different structures in aliphatic hydrocarbons at room temperature. This behavior is crucial for applications like water purification (A. S. Safiullina et al., 2019).

Physical Properties Analysis

The physical properties of Cyclo(L-leucyl-L-leucyl), such as its solubility, phase behavior, and ability to form gels, have been studied to understand its utility in different applications. Its role in organogel formation is particularly notable, indicating its potential in materials science for creating novel materials with specific mechanical and thermal properties.

Chemical Properties Analysis

Cyclo(L-leucyl-L-leucyl) exhibits unique chemical properties due to its cyclic structure and the presence of leucine residues. These properties include the ability to interact with various biological molecules and potential antimicrobial and antiviral activities. The compound's chemical behavior is essential for exploring its applications in pharmaceuticals and biotechnology.

科学研究应用

生物分子掺入: 用于将 [U-14C]-L-亮氨酸掺入环(L-亮氨酰-L-亮氨酰)中,使用白色念珠菌 CBS 2244 (普拉特纳和迪克曼,2004).

构象研究: 该化合物可用于研究溶液中肽的构象,特别是吡咯烷环内的构象平衡 (Deslauriers、Grzonka 和 Walter,1976).

癌症研究: 环(L-亮氨酰-L-脯氨酰)肽是一种相关化合物,已显示出通过破坏 CD151 和 EGFR 信号传导的相互作用来抑制三阴性乳腺癌细胞的生长和迁移 (Kgk、Kumari、G 和 Malla,2020).

普尔凯瑞红霉素酸的生物合成: 它作为白色念珠菌中发现的普尔凯瑞红霉素酸生物合成中的中间体 (麦克唐纳,1965).

抗菌应用: 环(L-亮氨酰-L-脯氨酰)是另一种相关化合物,显示出作为益生菌控制与李斯特菌单核细胞增生症(一种食源性病原体)相关的感染的潜力 (Gowrishankar 等人,2016).

抑制 MRSA 中的生物膜: 该化合物抑制耐甲氧西林金黄色葡萄球菌 (MRSA) 中的生物膜和毒力产生 (Gowrishankar 等人,2015).

抗真菌和驱虫潜力: 它已证明对致病性皮肤癣菌和蚯蚓具有潜力 (Dahiya 和 Gautam,2010).

黄曲霉毒素抑制: 由木糖氧化不动杆菌产生,它抑制寄生曲霉产生的黄曲霉毒素 (Yan 等人,2004).

在水净化中的应用: 环(亮氨酰-亮氨酰)有机凝胶因其在水净化中的实用性而受到研究 (Safiullina 等人,2019).

结构分析: 已经分析了它的结构和构象,提供了对它的受体(一种卵磷脂样脂质)的见解 (柴田等人,1981).

属性

IUPAC Name |

(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXUMDVQIOAPR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241782 | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(L-leucyl-L-leucyl) | |

CAS RN |

952-45-4 | |

| Record name | Cyclo(leucylleucine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)